molecular formula C5H7BrN2OS B6148344 2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole CAS No. 1340231-23-3

2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole

Cat. No.: B6148344
CAS No.: 1340231-23-3
M. Wt: 223.09 g/mol
InChI Key: NVWHXSWDNFNBLL-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethoxymethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at position 2 and an ethoxymethyl group (-CH₂-O-C₂H₅) at position 3. The 1,3,4-thiadiazole ring system is characterized by a planar geometry with delocalized π-electrons, contributing to its stability and reactivity . This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine's role as a leaving group .

Properties

CAS No.

1340231-23-3

Molecular Formula

C5H7BrN2OS

Molecular Weight

223.09 g/mol

IUPAC Name

2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C5H7BrN2OS/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3

InChI Key

NVWHXSWDNFNBLL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)Br

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-5-(ethoxymethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-(ethoxymethyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-5-(ethoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of 1,3,4-thiadiazoles are highly dependent on substituents. Key analogs and their distinctions are summarized below:

Table 1: Comparison of Substituents and Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-5-(ethoxymethyl)-1,3,4-thiadiazole Ethoxymethyl at C5 223.07 Synthetic intermediate; moderate lipophilicity
2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole 4-Chlorophenyl at C5 275.57 Enhanced antimicrobial activity
2-Bromo-5-ethyl-1,3,4-thiadiazole Ethyl at C5 207.08 Higher volatility; used in agrochemical synthesis
5-Bromo-1,3,4-thiadiazol-2-amine Amino at C2, Br at C5 180.03 Bioactive ligand; hydrogen-bond donor capacity

Key Observations :

  • Ethoxymethyl vs.
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking interactions in biological targets, correlating with antimicrobial activity .

Reactivity in Cross-Coupling Reactions

The bromine atom at position 2 enables palladium-catalyzed cross-coupling reactions. Compared to chloro analogs, bromo-substituted thiadiazoles exhibit higher reactivity due to weaker C-Br bonds. For example:

  • Suzuki Coupling : this compound reacts with boronic acids (e.g., 3-pyridine boronic acid) to yield biaryl derivatives with 43–96% efficiency .
  • Chloro Analogs : 2-Chloro-5-methyl-1,3,4-thiadiazole requires harsher conditions (e.g., higher temperatures or stronger bases) for similar transformations .

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